2-hydroxy-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide
Description
The compound 2-hydroxy-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide is a benzohydrazide derivative featuring a hydrazone (-NH-N=CH-) linkage and multiple functional groups. Its structure includes:
- A 2-hydroxybenzoyl moiety, contributing to hydrogen-bonding capacity.
- A 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl substituent, introducing electron-withdrawing (nitro) and electron-donating (methoxy) groups.
- An E-configuration at the imine (C=N) bond, critical for molecular geometry and interactions.
This compound is synthesized via condensation of 2-hydroxybenzohydrazide with a substituted aldehyde precursor, typically under acidic reflux conditions .
Properties
Molecular Formula |
C19H17N5O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H17N5O5/c1-29-18-7-6-13(8-14(18)11-23-12-15(10-21-23)24(27)28)9-20-22-19(26)16-4-2-3-5-17(16)25/h2-10,12,25H,11H2,1H3,(H,22,26)/b20-9+ |
InChI Key |
HNHLDSJJRNCXEC-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)CN3C=C(C=N3)[N+](=O)[O-] |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide typically involves a multi-step process:
Formation of the Benzohydrazide Core: The initial step involves the reaction of 2-hydroxybenzoic acid with hydrazine hydrate under reflux conditions to form 2-hydroxybenzohydrazide.
Functionalization of the Phenyl Ring: The next step involves the introduction of the methoxy group onto the phenyl ring. This can be achieved through methylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pyrazole Moiety: The final step involves the condensation of the methoxy-substituted benzohydrazide with 4-nitro-1H-pyrazole-1-carbaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-oxo-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide.
Reduction: Formation of 2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. The nitro group can be used as a reporter group in various biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it may have activity against certain types of cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups may also play a role in modulating the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
Pyridine/pyrazole hybrids (e.g., ) exhibit improved solubility due to polar heterocycles, whereas the target compound’s nitro group may reduce solubility.
Hydrogen Bonding :
- The 2-hydroxybenzoyl group in the target compound enables intermolecular hydrogen bonding (O–H···O/N), similar to derivatives in . Crystallographic studies of analogues show extended 2D networks via such interactions .
Biological Activity :
- Pyrazole-containing derivatives (e.g., ) demonstrate moderate to strong antimicrobial activity, suggesting the target compound’s nitro-pyrazole group could enhance potency.
- Triazole-based benzohydrazides (e.g., ) show lower activity against Gram-negative bacteria compared to pyrazole derivatives, highlighting the importance of heterocycle choice.
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
